A-803467
CAS No.: 944261-74-9
Cat. No.: VC0005827
Molecular Formula: C19H16ClNO4
Molecular Weight: 357.8 g/mol
Purity: ≥98% by TLC
* For research use only. Not for human or veterinary use.

CAS No. | 944261-74-9 |
---|---|
Molecular Formula | C19H16ClNO4 |
Molecular Weight | 357.8 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide |
Standard InChI | InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) |
Standard InChI Key | VHKBTPQDHDSBSP-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC |
Appearance | Off-white solid |
Pharmacological Profile of A-803467
Mechanism of Action
A-803467 inhibits Nav1.8 by binding to the channel’s pore-forming α-subunit, preventing sodium influx and subsequent depolarization. Electrophysiological assays in rat DRG neurons show it blocks TTX-R currents with an IC50 of 140 nM and suppresses both spontaneous and evoked action potentials .
Table 1: Selectivity Profile of A-803467 Against Human Sodium Channels
Channel Subtype | IC50 (nM) | Selectivity Ratio vs. Nav1.8 |
---|---|---|
Nav1.8 | 8 | 1 |
Nav1.2 | >1,000 | >125 |
Nav1.3 | >1,000 | >125 |
Nav1.5 | >1,000 | >125 |
Nav1.7 | >1,000 | >125 |
Data derived from recombinant cell line experiments . |
In Vitro Efficacy
In dissociated DRG neurons, A-803467 (1 μM) reduces mechanically evoked firing by 85% and abolishes spontaneous activity in chronic pain models . These effects correlate with its ability to stabilize neuronal membranes and prevent hyperexcitability.
Preclinical Studies in Pain Models
Neuropathic Pain
A-803467 demonstrates robust efficacy in spinal nerve ligation (SNL) and sciatic nerve injury models:
Inflammatory Pain
In intraplantar complete Freund’s adjuvant (CFA) models, A-803467 (41 mg/kg, i.p.) reverses thermal hyperalgesia within 30 minutes, with effects lasting >4 hours . This rapid onset aligns with Nav1.8’s role in maintaining inflammatory sensitization.
Therapeutic Implications and Limitations
Advantages Over Non-Selective Sodium Channel Blockers
Traditional sodium channel blockers (e.g., lidocaine) lack subtype selectivity, leading to CNS and cardiovascular side effects. A-803467’s >100-fold selectivity for Nav1.8 minimizes off-target risks, as evidenced by the absence of motor impairment or hemodynamic changes in preclinical studies .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume